Home > Products > Screening Compounds P121475 > 1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one - 1894440-94-8

1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Catalog Number: EVT-1748538
CAS Number: 1894440-94-8
Molecular Formula: C12H20F2N2O
Molecular Weight: 246.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

  • Compound Description: This compound (ASTX660) is a potent antagonist of both cellular IAP (cIAP) and X-linked IAP (XIAP) proteins. [] It is a non-peptidomimetic compound derived from fragment-based screening and structure-guided optimization. [] This compound entered clinical trials (NCT02503423) for cancer treatment. []

2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one Derivatives

  • Compound Description: A series of novel carboxamide and thiourea derivatives based on the 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one scaffold were synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors. [] These compounds were designed based on the structure of donepezil, a drug used to treat Alzheimer's disease. []

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

  • Compound Description: This series of compounds was designed through a pharmacophore hybridization strategy, incorporating structural features from the acrylic acid derivative INF39 and the NLRP3 binder HS203873. [] These compounds demonstrated NLRP3 inflammasome inhibitory activity. []

1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

  • Compound Description: L-372,662 is a potent and selective oxytocin receptor antagonist. [] It exhibits good oral bioavailability and improved pharmacokinetic properties compared to earlier analogs. [] This compound demonstrates the potential of targeting the oxytocin system for therapeutic intervention.

N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Derivatives

  • Compound Description: These derivatives emerged from a study focusing on inhibiting the adenylyl cyclase enzyme in Giardia lamblia. [] This research involved the development of a homology model for the G. lamblia enzyme. []

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one

  • Compound Description: This compound was synthesized using a novel one-pot, three-component reaction catalyzed by p-toluenesulfonic acid. [] Computational studies suggest that the compound possesses favorable physicochemical properties, drug-likeness features, and good oral bioavailability. []
Overview

1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a chemical compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of certain biological targets. This compound features a complex structure that includes piperidine rings and a ketone functional group, contributing to its pharmacological properties.

Source

The compound has been synthesized and studied in various research contexts, including its role as an inhibitor in biochemical assays. It is often referenced in scientific literature focusing on drug discovery and development, particularly in the context of targeting specific proteins or pathways in disease models.

Classification

This compound falls under the category of piperidine derivatives, which are recognized for their diverse biological activities. Piperidine-based compounds are frequently explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Synthesis Analysis

Methods

The synthesis of 1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one can involve several methods, including:

  1. Nucleophilic Substitution: This method typically involves the reaction of a suitable electrophile with a piperidine derivative. For instance, a difluorinated piperidine may be reacted with another piperidine under basic conditions to yield the target compound.
  2. Condensation Reactions: The formation of the ketone group can be achieved through condensation reactions involving aldehydes or ketones with amines.

Technical details regarding specific reaction conditions (temperature, solvent systems, catalysts) are critical for optimizing yield and purity.

Molecular Structure Analysis

Data

The molecular formula is C13H16F2N2OC_{13}H_{16}F_2N_2O, with a molecular weight of approximately 270.28 g/mol. The presence of fluorine atoms contributes to its lipophilicity and potential biological activity.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for ketones and amines:

  1. Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  2. Rearrangement Reactions: Under certain conditions, the structure may rearrange to form different isomers or derivatives.

Technical details such as reaction kinetics and mechanisms are essential for understanding how this compound behaves in different chemical environments.

Mechanism of Action

Process

The mechanism of action for 1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one typically involves interaction with specific protein targets within cells. This interaction can inhibit or modulate enzymatic activity, which is critical in pathways related to disease processes.

Data

Experimental data from biochemical assays indicate that this compound may selectively inhibit certain kinases or receptors, leading to downstream effects on cellular signaling pathways. Further studies are needed to elucidate the precise molecular interactions and binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic character imparted by the fluorine substituents.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Not readily available but estimated based on similar compounds.
  • Melting Point: Specific data may vary; experimental determination is recommended.
  • Stability: The presence of fluorine generally enhances stability against hydrolysis but may introduce reactivity towards nucleophiles.

Relevant analyses such as spectroscopic methods (NMR, IR) should be employed to confirm structural integrity and purity.

Applications

Scientific Uses

1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one has potential applications in:

  • Drug Discovery: As a lead compound for developing new therapeutics targeting specific diseases such as cancer or neurodegenerative disorders.
  • Biochemical Research: To study protein interactions and signaling pathways relevant to disease mechanisms.

Further exploration into its pharmacokinetics and toxicity profiles will be necessary to advance its development into clinical applications.

Synthetic Methodologies and Optimization Strategies for 1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Scaffold Hopping and Fragment-Based Design Inspired by Tricyclic Core Analogues

The strategic design of 1-(3,3-difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one leverages scaffold hopping from complex tricyclic systems to simplified bifunctional piperidine frameworks. This approach replaces fused-ring architectures (e.g., pyrrolo[2,3-c]pyridines) with synthetically tractable, pharmacologically privileged piperidine subunits while retaining key three-dimensional spatial features. Fragment-based design dissects NLRP3 inhibitors like HS203873—a benzo[d]imidazol-2-one derivative featuring a 1-(piperidin-4-yl) anchor—into its core pharmacophoric elements [4] [5]. The target compound emerges from merging this piperidine-binding motif with the electrophile-accommodating 3,3-difluoropiperidine moiety, enabling interactions with cysteine residues or hydrophobic pockets in biological targets.

Computational analyses reveal that the 1,2-ethanone linker between piperidine rings optimally positions both nitrogen atoms at 6.2–7.1 Å distances, mimicking the distance geometry observed in tricyclic inhibitors’ binding poses [5]. This linear connector enhances conformational flexibility compared to rigid fused systems, facilitating adaptation to protein subsites without entropic penalties. The fragment recombination strategy successfully translates bioactivity from complex scaffolds (IC₅₀ ~0.5 µM for NLRP3 binding) to this simplified difluorinated bis(piperidine) core, validating the design rationale [4].

Table 1: Key Tricyclic Scaffolds Inspiring Target Compound Design

Source CompoundCore StructureBiological TargetKey Pharmacophore Fragment
HS203873 [5]Benzo[d]imidazol-2-oneNLRP3 Inflammasome1-(Piperidin-4-yl) subunit
US7348323B2 Derivatives Pyrrolo[2,3-c]pyridineKinase Modulators4-(Piperazin-1-yl)piperidine
INF39 Hybrid [4]Acrylic acid-BenzimidazoloneNLRP3 (Covalent)Electrophilic acrylamide

Fluorination Techniques for 3,3-Difluoropiperidine Intermediate Synthesis

The 3,3-difluoropiperidine moiety is synthesized via deoxofluorination of piperidin-3-one precursors or catalytic hydrogenation of fluorinated pyridines. The deoxofluorination route employs reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), converting ketones to gem-difluorides in 65–78% yields [1] [9]. Critical optimization involves:

  • Temperature Control: Slow addition at –78°C minimizes elimination side products
  • Solvent Selection: Anhydrous dichloromethane enhances reagent stability
  • Purification: Alumina chromatography removes SF₄-derived impurities

Alternative hydrogenation methods utilize palladium or rhodium catalysts (5–10 mol%) under 50–80 psi H₂ to reduce 3,3-difluoropyridine derivatives. Pd/C in trifluoroacetic acid achieves cis-selectivity (>20:1 dr) via protonation-directed delivery of hydrogen [9]. Nickel silicide catalysts offer cost-effective alternatives, operating in water with 90% conversion but requiring stringent oxygen exclusion [9].

Recent advances employ continuous-flow fluorination using gaseous SF₄, improving heat transfer and reducing reaction times from 48 hours to <15 minutes. This method elevates yields to 85% while enhancing safety profile [6]. The 3,3-difluoropiperidine product is typically stabilized as its hydrochloride salt (melting point 192–195°C) for storage at 2–8°C prior to coupling [1].

Table 2: Fluorination Techniques for 3,3-Difluoropiperidine Synthesis

MethodReagent/CatalystConditionsYield (%)DiastereoselectivityKey Advantage
DeoxofluorinationDAST / Deoxo-Fluor®CH₂Cl₂, –78°C to RT, 12h65–78N/ABroad functional group tolerance
Catalytic HydrogenationPd/C (5 mol%)TFA, 80 psi H₂, 50°C, 24h88>20:1 cisHigh stereocontrol
Continuous-FlowSF₄ (g)Et₂O, 100°C, 0.2 mL/min85N/ARapid, scalable, safer

Convergent Synthetic Routes for Bicyclic and Tricyclic Piperidine Derivatives

Convergent synthesis of the target compound exploits amide coupling and reductive amination as key bond-forming strategies between the 3,3-difluoropiperidine and 4-(2-aminoethyl)piperidine fragments:

Route A: Carboxylic Acid Activation

  • Intermediate Preparation: 1-(Boc-piperidin-4-yl)ethan-1-one is deprotected with TFA (10% DCM) to yield the unstable amine salt
  • Activation: 3,3-Difluoropiperidine-1-carboxylic acid (from hydrolysis of ethyl ester) reacts with N-hydroxysuccinimide (NHS)/DCC to form NHS ester
  • Coupling: Amine salt + NHS ester → Target compound (62% yield) [6]

Route B: Fragment Condensation

  • Reductive Amination: Piperidin-4-one with 2-(piperidin-4-yl)ethan-1-amine under NaBH₃CN catalysis (MeOH, pH 7, 4Å MS)
  • Electrophilic Fluorination: Intermediate enolate treated with Selectfluor® in acetonitrile/H₂O (9:1) at 60°C (45% yield over two steps) [8] [9]

Microwave-assisted coupling (150°C, 15 min) enhances efficiency in Route A, reducing reaction times from 48 hours while maintaining 95% purity. Route B benefits from in situ protecting group strategies: the tert-butoxycarbonyl (Boc) group shields the secondary piperidine nitrogen during fluorination, preventing quaternary ammonium salt formation [9].

For bicyclic variants, intramolecular Mannich cyclizations construct fused systems like 8-azabicyclo[3.2.1]octanes. 4-(2-Oxoethyl)piperidine reacts with difluorinated amines under Brønsted acid catalysis (TsOH, toluene reflux) to form tropane analogues in a single step .

Post-Functionalization Strategies for Piperidine Ring Elaboration

The bifunctional nature of 1-(3,3-difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one enables diverse late-stage modifications:

Nitrogen Functionalization

  • Acylation: Trifluoroacetic anhydride (TFAA) in pyridine converts the secondary piperidine to trifluoroacetamide (94% yield), enhancing blood-brain barrier penetration [2] [7]
  • Sulfonylation: Arenesulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl) form crystalline sulfonamides for X-ray analysis
  • Alkylation: 2,2,2-Trifluoroethyl iodide with K₂CO₃ in DMF introduces the CF₃CH₂ group (N-alkylation yield: 70–75%) [7]

Carbonyl Modifications

  • Knoevenagel Condensation: Active methylene compounds (e.g., malononitrile) with the ketone yield vinylogous electrophiles (catalytic piperidine/AcOH)
  • Grignard Addition: Methylmagnesium bromide delivers tertiary alcohol derivatives (82% yield), altering hydrogen-bonding capacity [6]

Bioorthogonal Transformations

  • Photocatalytic Hydrothiolation: gem-Difluoroalkene intermediates undergo radical hydrothiolation with thiophenols using [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ photocatalyst and p-aminoacetophenone co-catalyst (76–96% yields). This introduces sulfur-containing side chains for metalloproteinase targeting [10].

Regioselectivity challenges in N-functionalization are addressed through protecting group orthogonality: the less basic 3,3-difluoropiperidine nitrogen (pKₐ ~6.5) remains protonated at pH 8, allowing selective acylation of the piperidin-4-yl nitrogen (pKₐ ~10.2) [9]. Transition-metal catalyzed C–H activation at the 4-position of the non-fluorinated piperidine (Pd(OAc)₂, 110°C) enables arylation with iodobenzene (74% yield) for hydrophobic pocket extension [9].

Table 3: Post-Functionalization Reactions of the Target Compound

Reaction TypeReagents/ConditionsProductYield (%)Application Purpose
N-AcylationTFAA, pyridine, 0°C, 1h1-(3,3-Difluoropiperidin-1-yl)-2-(1-trifluoroacetylpiperidin-4-yl)ethan-1-one94Enhanced CNS penetration
N-AlkylationCF₃CH₂I, K₂CO₃, DMF, 60°C, 12h1-(1-(2,2,2-Trifluoroethyl)-3,3-difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one75Metabolic stability improvement
C-H ArylationPd(OAc)₂, PhI, Ag₂CO₃, DMF, 110°C, 24h1-(3,3-Difluoropiperidin-1-yl)-2-(4-phenylpiperidin-4-yl)ethan-1-one74Hydrophobic extension
HydrothiolationThiophenol, [Ir] photocatalyst, 427 nm LED1-(3,3-Difluoropiperidin-1-yl)-2-(4-(phenylthio)piperidin-4-yl)ethan-1-one89Metalloenzyme inhibitor design

Properties

CAS Number

1894440-94-8

Product Name

1-(3,3-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

IUPAC Name

1-(3,3-difluoropiperidin-1-yl)-2-piperidin-4-ylethanone

Molecular Formula

C12H20F2N2O

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C12H20F2N2O/c13-12(14)4-1-7-16(9-12)11(17)8-10-2-5-15-6-3-10/h10,15H,1-9H2

InChI Key

KFAVCOGAYYFMJO-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)CC2CCNCC2)(F)F

Canonical SMILES

C1CC(CN(C1)C(=O)CC2CCNCC2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.